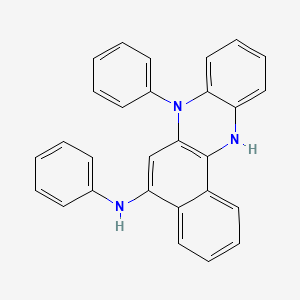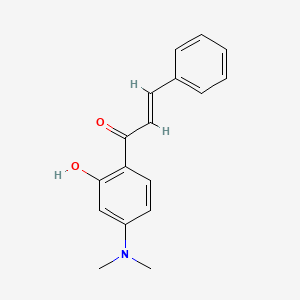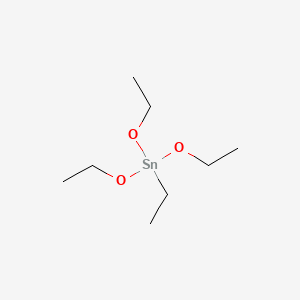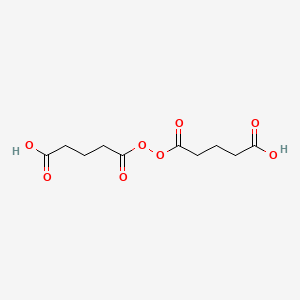
Bis(3,5,5-trimethylhexyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) succinate is an organic compound with the molecular formula C22H42O4 and a molecular weight of 370.566 g/mol . . This compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a succinate backbone. It is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5,5-trimethylhexyl) succinate typically involves the esterification of succinic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,5-trimethylhexyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis(3,5,5-trimethylhexyl) succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of bis(3,5,5-trimethylhexyl) succinate involves its interaction with specific molecular targets. The compound can modulate enzyme activity, alter membrane permeability, and affect signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) succinate
- Bis(2,2,4-trimethylpentyl) succinate
- Bis(3,3,5-trimethylcyclohexyl) succinate
Uniqueness
Bis(3,5,5-trimethylhexyl) succinate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits higher thermal stability, lower volatility, and enhanced solubility in organic solvents. These properties make it particularly suitable for specialized industrial applications .
Properties
CAS No. |
93762-13-1 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
bis(3,5,5-trimethylhexyl) butanedioate |
InChI |
InChI=1S/C22H42O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h17-18H,9-16H2,1-8H3 |
InChI Key |
VUPPMERFDOUARD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)










